molecular formula C18H17ClN4O3S B3540802 2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3540802
M. Wt: 404.9 g/mol
InChI Key: QLGDELUNTDHFAW-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro, nitro, and pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The formation of the amide bond is carried out by reacting the chlorinated nitrobenzene with an amine derivative, such as 2-(pyrrolidin-1-yl)aniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Thioamide Formation: The final step involves the conversion of the amide to a thioamide using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Hydrogen peroxide or other peroxides.

Major Products

    Reduction: Formation of 2-chloro-4-amino-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfonamide derivatives.

Scientific Research Applications

2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to certain proteins or enzymes. The thioamide group can form strong interactions with metal ions, potentially affecting metalloproteins or metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitro-N-phenylbenzamide: Lacks the pyrrolidinyl and thioamide groups, resulting in different chemical properties and biological activities.

    4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.

Uniqueness

The presence of the pyrrolidinyl group in 2-chloro-4-nitro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide enhances its three-dimensional structure, potentially increasing its binding affinity and specificity for certain biological targets. The combination of nitro, chloro, and thioamide groups provides a unique set of chemical functionalities that can be exploited in various applications.

Properties

IUPAC Name

2-chloro-4-nitro-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-14-11-12(23(25)26)7-8-13(14)17(24)21-18(27)20-15-5-1-2-6-16(15)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10H2,(H2,20,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGDELUNTDHFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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